

5-Fluoro-2-methylindole molecular weight and formula

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Compound of Interest

Compound Name: 5-Fluoro-2-methylindole

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An In-Depth Technical Guide to **5-Fluoro-2-methylindole** for Advanced Research

Abstract

5-Fluoro-2-methylindole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural scaffold is a key building block in the development of novel therapeutic agents, particularly in oncology and neurology.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties, including its metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] This guide provides a comprehensive overview of **5-Fluoro-2-methylindole**, detailing its core properties, a validated synthetic protocol with mechanistic insights, methods for spectroscopic characterization, and its applications as a versatile intermediate in drug discovery.

Physicochemical and Structural Properties

The fundamental properties of **5-Fluoro-2-methylindole** are summarized below. This quantitative data is essential for its application in experimental design, reaction setup, and purification processes.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ FN	[1][3][5][6][7]
Molecular Weight	149.17 g/mol	[1][5][6][8]
CAS Number	399-72-4	[3]
Appearance	Light yellow to brown solid powder	[1][3][9]
Melting Point	98-101 °C	[1][3][9]
Boiling Point	~269.2 °C at 760 mmHg	[3]
Density	~1.2 g/cm ³	[3][9]
Solubility	Soluble in N,N-Dimethylformamide (DMF), methanol, and other organic solvents.[1][9]	

Synthesis and Mechanistic Considerations

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While several methods exist, such as the Fischer and Leimgruber-Batcho syntheses, a direct and efficient approach for **5-Fluoro-2-methylindole** involves the reductive cyclization of a corresponding nitrophenyl precursor.[9][10]

Protocol: Reductive Cyclization Synthesis

This protocol describes the synthesis of **5-Fluoro-2-methylindole** from 1-(5-fluoro-2-nitrophenyl)propane-2-one.[9]

Step-by-Step Methodology:

- **Reaction Setup:** To a reaction tube, add 1-(5-fluoro-2-nitrophenyl)propane-2-one (0.5 mmol, 99 mg), zinc powder (3.0 mmol, 196 mg), and acetic acid (6.0 mmol, 360 mg).
- **Solvent Addition:** Add 2 mL of ethanol to the reaction mixture.

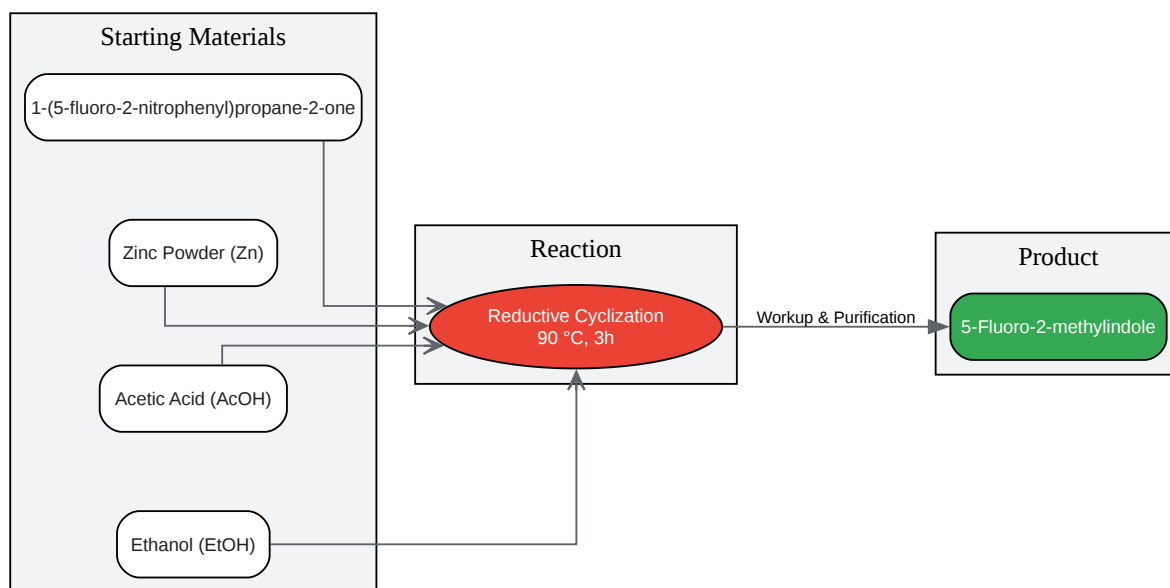
- Heating: Heat the reaction mixture to 90 °C for 3 hours.
- Workup: After cooling to room temperature, add 20 mL of water to the reaction system.
- Purification: The desired product, **5-Fluoro-2-methylindole**, is obtained after purification, typically via column chromatography or recrystallization.

Mechanistic Rationale

This synthesis is a self-validating system where the choice of reagents directly dictates the outcome.

- Zinc Powder: Acts as the reducing agent. In the acidic medium provided by acetic acid, zinc reduces the nitro group (-NO₂) on the aromatic ring to an amine group (-NH₂).
- Acetic Acid: Serves as a proton source and catalyst. It facilitates the reduction of the nitro group and promotes the subsequent intramolecular condensation (cyclization) between the newly formed amine and the adjacent ketone moiety to form the indole ring system.
- Ethanol: Functions as the reaction solvent, ensuring the solubility of the reactants.^[1]

Synthesis Workflow Diagram



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Caption: Reductive cyclization workflow for **5-Fluoro-2-methylindole**.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized **5-Fluoro-2-methylindole** is critical. This is achieved through a combination of spectroscopic techniques.

Protocol for Spectroscopic Analysis

The following are standard protocols for preparing a sample for analysis.^[4]

- **NMR Spectroscopy:** Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Record ¹H, ¹³C, and ¹⁹F NMR spectra.

- Infrared (IR) Spectroscopy: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer and record the spectrum.
- Mass Spectrometry (MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile and obtain a high-resolution mass spectrum using an ESI-TOF mass spectrometer to confirm the exact mass.

Proton NMR (^1H NMR) Analysis

The ^1H NMR spectrum provides a definitive fingerprint of the molecule's structure. The reported chemical shifts in CDCl_3 are as follows:[4]

- δ 7.89 (s, 1H): This broad singlet corresponds to the N-H proton of the indole ring.
- δ 7.27–7.25 (m, 1H) & 7.23 (dd, $J = 9.6, 2.4$ Hz, 1H): These signals represent protons on the aromatic ring. The splitting patterns (coupling constants, J) are influenced by adjacent protons and the fluorine atom.
- δ 7.03 (s, 1H): This signal corresponds to the proton at the 3-position of the indole ring.
- δ 6.95 (td, $J = 9.0, 2.5$ Hz, 1H): A triplet of doublets, characteristic of an aromatic proton coupled to both a neighboring proton and the fluorine atom.
- δ 2.31 (d, $J = 0.6$ Hz, 3H): This signal represents the three protons of the methyl group at the 2-position, showing a small coupling to the vinyl proton.

Applications in Medicinal Chemistry and Drug Discovery

5-Fluoro-2-methylindole is not just a chemical curiosity; it is a high-value intermediate in the synthesis of pharmaceuticals.[1][2]

- The Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[11] The high electronegativity and small size of the fluorine atom can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to target proteins, and improve membrane permeability, thereby optimizing the pharmacokinetic profile of a drug.[3][4][11]

- **Scaffold for Bioactive Molecules:** The fluorinated indole core is present in numerous bioactive molecules. **5-Fluoro-2-methylindole** serves as a versatile starting material for creating more complex structures targeting diseases. Its structural similarity to compounds like 5-Fluoro-2-Oxindole, a key precursor in the synthesis of the anti-cancer drug Sunitinib, highlights its therapeutic potential.^{[3][12]}
- **Therapeutic Areas:** Research has utilized **5-Fluoro-2-methylindole** in the development of potential treatments for cancer and neurological disorders.^{[1][2]} Its derivatives are continually being explored as kinase inhibitors, α -glucosidase inhibitors, and other classes of therapeutic agents.^[12]

Safety and Handling

As a laboratory chemical, **5-Fluoro-2-methylindole** must be handled with appropriate care.

- **Hazards:** It is classified as an irritant and is toxic if swallowed.^[9] It may cause irritation to the eyes, skin, and respiratory system.^[9]
- **Precautions:** Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

5-Fluoro-2-methylindole is a pivotal molecule in modern chemical research and drug development. Its well-defined physicochemical properties, accessible synthetic routes, and the advantageous effects of its fluorine substituent make it an invaluable building block. A thorough understanding of its synthesis, characterization, and reactivity enables researchers to leverage this compound for the design and creation of next-generation pharmaceuticals and advanced materials.

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